1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea
Overview
Description
1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea typically involves the reaction of benzyl isocyanate with 5-ethyl-1-methyl-1,2,4-triazole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer activities.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is studied for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar biological activities.
5-Ethyl-1-methyl-1H-1,2,4-triazole: A closely related compound with a similar triazole ring structure.
1-Benzyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)urea: A derivative with a methyl group instead of an ethyl group on the triazole ring.
Uniqueness: 1-Benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea stands out due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of both benzyl and ethyl groups on the triazole ring can enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-11-15-12(17-18(11)2)16-13(19)14-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H2,14,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZARKPDNNYWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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